molecular formula C10H9ClN2O B2621625 (3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride CAS No. 1261024-76-3

(3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride

Cat. No.: B2621625
CAS No.: 1261024-76-3
M. Wt: 208.65
InChI Key: IVNMHXORIHEJHO-RAXLEYEMSA-N
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Description

(3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride is a chemical compound with a unique structure that includes an indole ring, a carboximidoyl chloride group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride typically involves the reaction of 6-methylindole with hydroxylamine hydrochloride and a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 6-methylindole

    Reagents: Hydroxylamine hydrochloride, chlorinating agent (e.g., thionyl chloride)

    Solvent: Dichloromethane

    Base: Triethylamine

    Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidoyl chloride group can be reduced to form amines.

    Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Amines derived from the carboximidoyl chloride group.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

(3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carboximidoyl chloride group play crucial roles in these interactions, potentially leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxyindole-3-carboximidoyl chloride: Lacks the methyl group at the 6-position.

    6-Methylindole-3-carboximidoyl chloride: Lacks the hydroxy group.

    Indole-3-carboximidoyl chloride: Lacks both the methyl and hydroxy groups.

Uniqueness

(3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride is unique due to the presence of both the hydroxy group and the methyl group at the 6-position

Properties

IUPAC Name

(3Z)-N-hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-2-3-7-8(10(11)13-14)5-12-9(7)4-6/h2-5,12,14H,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNMHXORIHEJHO-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C(=CN2)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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